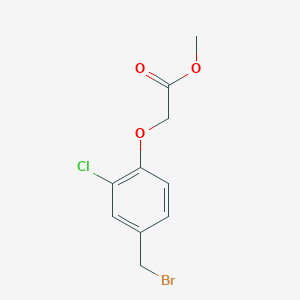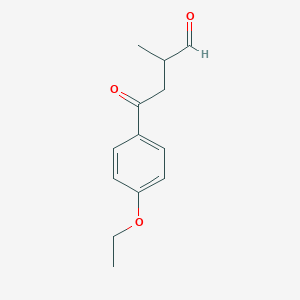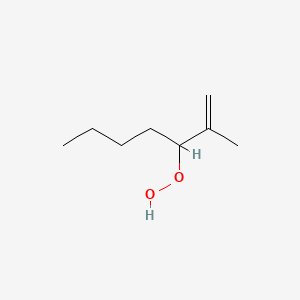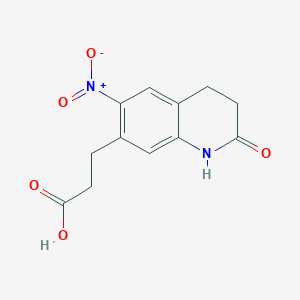silyl}phenyl)(dimethyl)silanol CAS No. 142754-49-2](/img/structure/B12540221.png)
(4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol: is a complex organosilicon compound It features a phenyl group substituted with a bis(dimethylamino)propyl(methyl)silyl group and a dimethylsilanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol typically involves multiple steps One common approach is the hydrosilylation of a phenylacetylene derivative with a silyl hydride in the presence of a platinum catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the silicon centers, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced phenyl derivatives and silanes.
Substitution: Functionalized derivatives with various substituents on the amino groups.
科学研究应用
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to modify surface properties and improve material stability.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical implants and devices.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It is employed in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and electrical properties.
作用机制
The mechanism by which (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol exerts its effects is primarily through its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing the activity of enzymes and other biological molecules.
Molecular Targets and Pathways:
Transition Metals: The compound acts as a ligand, stabilizing metal centers and enhancing their catalytic activity.
Enzymes: It can modulate enzyme activity through redox interactions, affecting metabolic pathways and cellular processes.
相似化合物的比较
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)trimethylsilane
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)dimethylsilane
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the silicon centers. The presence of different alkyl or silyl groups can significantly influence their reactivity and applications.
- Reactivity: The unique combination of dimethylamino and silanol groups in (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol provides distinct reactivity patterns, making it more versatile in certain applications compared to its analogs.
属性
CAS 编号 |
142754-49-2 |
|---|---|
分子式 |
C19H38N2OSi2 |
分子量 |
366.7 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl-[4-[hydroxy(dimethyl)silyl]phenyl]-methylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H38N2OSi2/c1-20(2)14-8-16-24(7,17-9-15-21(3)4)19-12-10-18(11-13-19)23(5,6)22/h10-13,22H,8-9,14-17H2,1-7H3 |
InChI 键 |
ROICXBFLZCRGAF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC[Si](C)(CCCN(C)C)C1=CC=C(C=C1)[Si](C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)

![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)

![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)



